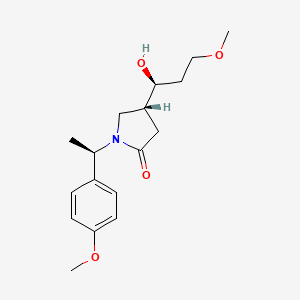
(R)-4-((S)-1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring multiple chiral centers, makes it an interesting subject for stereochemical studies and the development of enantioselective synthesis methods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-(4-methoxyphenyl)ethanol and (S)-1-hydroxy-3-methoxypropane.
Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring is formed through a cyclization reaction, often involving a condensation reaction between the starting materials under acidic or basic conditions.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or recrystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Green Chemistry Approaches: Implementing environmentally friendly methods, such as using renewable starting materials and minimizing waste generation.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Stereochemical Studies: Investigating the stereochemical properties and enantioselective synthesis methods.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studying its potential as an enzyme inhibitor in biochemical pathways.
Chiral Ligands: Using it as a chiral ligand in asymmetric catalysis.
Medicine
Drug Development: Exploring its potential as a lead compound for the development of new pharmaceuticals.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Investigating its use in the development of new materials with unique properties.
Green Chemistry: Implementing environmentally friendly synthesis methods.
Mécanisme D'action
The mechanism of action of ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(®-1-Hydroxy-3-methoxypropyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: A diastereomer with different stereochemical properties.
®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: An enantiomer with opposite chirality at one or more chiral centers.
Uniqueness
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its diastereomers and enantiomers. Its multiple chiral centers provide opportunities for studying stereochemical effects on reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(4R)-4-[(1S)-1-hydroxy-3-methoxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(13-4-6-15(22-3)7-5-13)18-11-14(10-17(18)20)16(19)8-9-21-2/h4-7,12,14,16,19H,8-11H2,1-3H3/t12-,14-,16+/m1/s1 |
Clé InChI |
MFUHKVSXPFVGFI-XPKDYRNWSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](CCOC)O |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




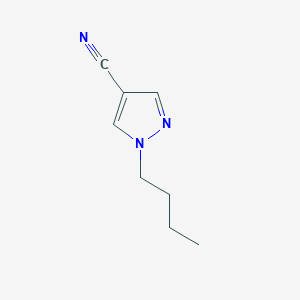
![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)

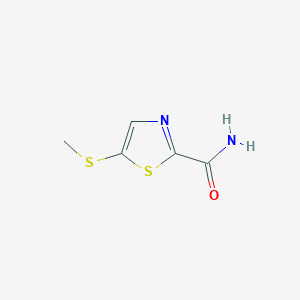
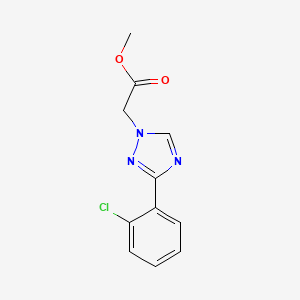
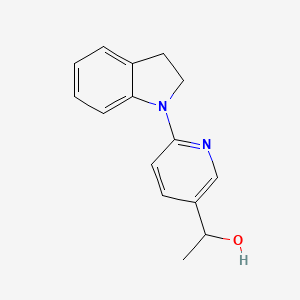
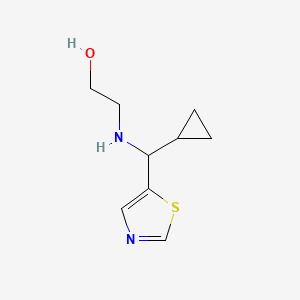
![5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)
![3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B15057402.png)
![2-(4-Bromophenyl)thiazolo[4,5-C]pyridine](/img/structure/B15057419.png)
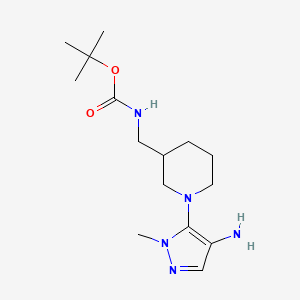
![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)
